3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine
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Overview
Description
Synthesis Analysis
The synthesis of diamines similar to 3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine involves various chemical reactions and processes. For example, a novel aromatic diamine containing a pendant polyfluorinated phenyl group and methyl groups ortho-substituted to the amino groups in the structure was synthesized and characterized (Zhao et al., 2009). This synthesis showcases the complexity and the innovative approaches used in developing compounds with specific structural features.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been extensively analyzed through various techniques. For instance, the crystal structure and magnetic properties of a related compound were studied, revealing new coordination modes (Ribas et al., 1994). These structural analyses provide insights into the arrangement of atoms within the compound and its potential interactions.
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure to this compound have shown a range of properties. For example, the synthesis and characterization of novel metal complexes derived from related compounds revealed potential anti-tumor activities (Aboelmagd et al., 2021). These findings highlight the compound's reactivity and its potential applications in various fields.
Physical Properties Analysis
The physical properties of compounds structurally similar to this compound, such as solubility, thermal stability, and mechanical strength, have been a subject of research. Studies have shown that these compounds exhibit excellent solubility in a variety of organic solvents and possess good thermal stability and mechanical properties (Li et al., 2006). These characteristics make them suitable for applications in materials science and engineering.
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as their reactivity, bonding characteristics, and interaction with other molecules, are crucial for understanding their potential uses. For instance, the immobilization of a pesticide on silica gel surface demonstrated the versatility of similar compounds in chemical modifications and applications (Prado & Airoldi, 2001).
Scientific Research Applications
Synthesis and Structural Characterization :
- The synthesis and structural characterization of different salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System were studied, highlighting the conformational and topological classification of these compounds. The research provided insights into the polymorphic forms and crystal structures of these compounds, contributing to the understanding of similar diamine compounds (Heimgert et al., 2022).
Applications in Polymer Science :
- A study on blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings in the side chain utilized a similar diamine monomer. This research is significant for the development of materials with specific optical properties, such as high thermal stability and fluorescence in the blue region, which can have applications in various technological fields (Hamciuc et al., 2015).
Molecular and Thermal Studies :
- Another relevant study focused on the synthesis, structure, and thermal decomposition of a new iodine inclusion compound in the 2,2-Dimethylpropane-1,3-diamine/HI/I2 system. This research offers insights into the thermal behavior and structural properties of such inclusion compounds, which could have implications for material science and chemical engineering (Megen et al., 2014).
Magnetic Properties and Coordination Chemistry :
- The study of [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n revealed interesting aspects of its magnetic properties and coordination modes. This research contributes to the field of coordination chemistry and materials science, particularly in understanding the magnetic behavior of such complexes (Ribas et al., 1994).
Chemical Reactions and Mechanisms :
- Research on intramolecular methyl migration in the protonated N,N′-dimethylpropane-1,3-diamine and N,N′-dimethylethane-1,2-diamine provided valuable insights into the mechanisms of methyl migration in diamines. This information is crucial for understanding reaction pathways in organic synthesis and drug development (Zhang et al., 2008).
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine is photosystem II, a key component of the photosynthesis process in plants . This compound, also known as DCMU, is an algicide and herbicide that inhibits photosynthesis .
Mode of Action
this compound interacts with its target by blocking the Q_B plastoquinone binding site of photosystem II . This action disallows the electron flow from photosystem II to plastoquinone, interrupting the photosynthetic electron transport chain .
Biochemical Pathways
The affected pathway is the photosynthetic electron transport chain. By blocking the electron flow from photosystem II to plastoquinone, this compound disrupts the conversion of light energy into chemical energy, specifically ATP and reductant potential .
Pharmacokinetics
It is known that the compound is a white crystalline solid
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis. This leads to the inability of the plant to convert light energy into chemical energy, affecting the plant’s growth and survival .
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2/c1-15(2)7-9(14)5-8-3-4-10(12)11(13)6-8/h3-4,6,9H,5,7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTMFKSPUVMFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC(=C(C=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1368768-23-3 |
Source
|
Record name | [2-amino-3-(3,4-dichlorophenyl)propyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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